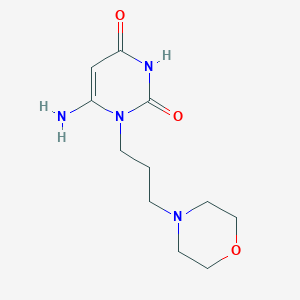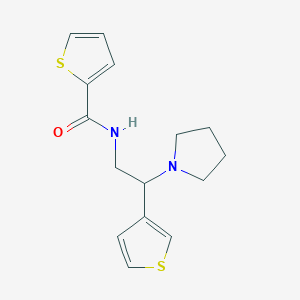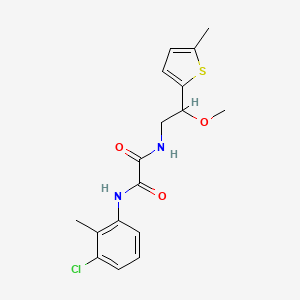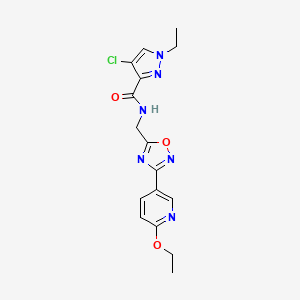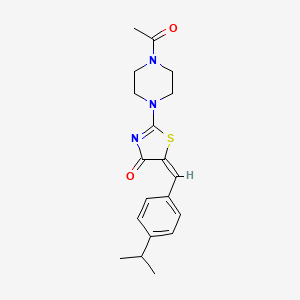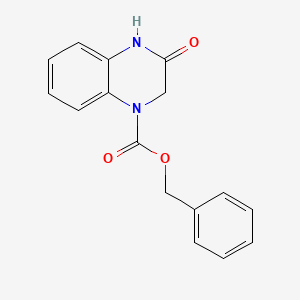![molecular formula C16H15ClN4O2S B2528977 1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine CAS No. 1160230-91-0](/img/structure/B2528977.png)
1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CES, and it belongs to the class of triazole derivatives. In
Scientific Research Applications
CES has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit a wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties. CES has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine.
Mechanism of Action
The mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, CES has been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. It has also been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity.
Biochemical and Physiological Effects:
CES has been found to exert a wide range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and reduce the replication of viruses. CES has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CES in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects, and it has a relatively low toxicity profile. However, CES is also highly reactive and can be difficult to handle in the lab. It is also relatively expensive compared to other chemical compounds.
Future Directions
There are several future directions for the study of CES. One area of research is the development of new drugs based on the structure of CES. It is also important to investigate the potential side effects and toxicity of CES in humans, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to elucidate the precise mechanisms of action of CES and its effects on various biological systems.
Synthesis Methods
The synthesis of CES involves a reaction between 4-chlorophenyl isocyanate and 4-ethylphenylsulfonyl azide in the presence of copper (I) iodide as a catalyst. The reaction takes place in a solvent mixture of tetrahydrofuran and water. The yield of CES is approximately 70%, and the purity can be further enhanced by recrystallization.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-ethylphenyl)sulfonyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-11-3-9-14(10-4-11)24(22,23)16-15(18)21(20-19-16)13-7-5-12(17)6-8-13/h3-10H,2,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCJDDCTPFOJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)
![8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/no-structure.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)
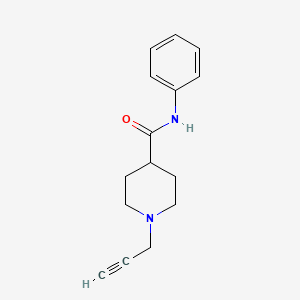
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)
